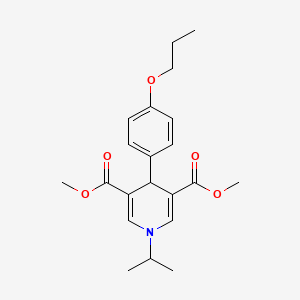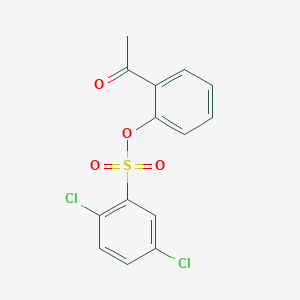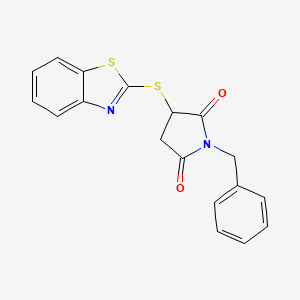![molecular formula C24H19FN6OS B4046409 N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-fluorobenzamide](/img/structure/B4046409.png)
N-(3-{5-[(1H-benzimidazol-2-ylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-fluorobenzamide
Descripción general
Descripción
Benzimidazoles are a class of heterocyclic aromatic compounds that share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole ring . They have shown promising applications in biological and clinical studies . Triazoles, on the other hand, are a class of five-membered rings containing three nitrogen atoms and two carbon atoms. They are known for their diverse biological activities.
Synthesis Analysis
The synthesis of benzimidazole derivatives generally involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The synthesis of triazole derivatives typically involves the reaction of an azide with an alkene or alkyne, a process known as a click reaction .Molecular Structure Analysis
The molecular structure of benzimidazoles and triazoles is characterized by the presence of nitrogen atoms in their rings, which can mimic properties of DNA bases . This property is often exploited in medicinal chemistry .Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .Aplicaciones Científicas De Investigación
Cancer Research
Benzimidazole derivatives have been synthesized and evaluated for their potential in inhibiting cancer cell proliferation, specifically against MDA-MB-231 human breast cancer cells. These compounds have been characterized using techniques such as 1H NMR, LC/MS, FTIR, and elemental analysis, demonstrating potent inhibitory effects against breast cancer cell proliferation (Thimmegowda et al., 2008).
Antimicrobial Properties
Novel benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising results against a variety of bacterial and fungal strains, indicating their potential as antimicrobial agents (Menteşe et al., 2015).
Antioxidant Properties
Some benzimidazole derivatives have been investigated for their in vitro effects on lipid peroxidation levels in the rat liver, demonstrating significant antioxidant properties. These findings suggest the potential of benzimidazole compounds in managing oxidative stress-related conditions (Kuş et al., 2004).
Antiviral Activity
Derivatives of 2-thiobenzimidazole incorporating triazole moiety have been synthesized and tested for antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV). Specific compounds have shown significant activity against HCV, providing insights into the importance of substituents at the benzimidazole position for inhibiting HCV (Youssif et al., 2016).
Material Science Applications
Benzimidazole-based compounds have also found applications in material science, such as the development of highly emissive organic compounds for solid-state applications. These compounds demonstrate aggregation-induced emission enhancement, attributed to specific molecular packing in the solid state, indicating their potential use in optoelectronic devices (Qian et al., 2012).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of benzimidazole and triazole derivatives could involve the design and development of potential anti-inflammatory drugs to target inflammation-promoting enzymes . The development of new synthetic methods and the exploration of new biological activities are also promising areas of research .
Propiedades
IUPAC Name |
N-[3-[5-(1H-benzimidazol-2-ylmethylsulfanyl)-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN6OS/c1-31-22(29-30-24(31)33-14-21-27-19-11-4-5-12-20(19)28-21)15-7-6-8-16(13-15)26-23(32)17-9-2-3-10-18(17)25/h2-13H,14H2,1H3,(H,26,32)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXPIJNSBUEZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC(=CC=C4)NC(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {5-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B4046330.png)
![2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B4046335.png)

![{1-[(4-propoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B4046345.png)

![ethyl 4-(2-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4046360.png)
![3-[2-(1-Methylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4-one](/img/structure/B4046368.png)
![1-(4-fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4046370.png)
![2-cyclopentyl-N-[(4-methylphenyl)(phenyl)methyl]-2-phenylacetamide](/img/structure/B4046377.png)
![2-[4-(3,5-di-tert-butylbenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4046384.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4046389.png)
![ethyl 2-[(benzylcarbamothioyl)amino]-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4046390.png)
![3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-PHENETHYLDIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4046416.png)

